molecular formula C5H11BrS B1272773 N-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-4-(2,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxamide CAS No. 5755-62-4

N-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-4-(2,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxamide

Cat. No.: B1272773
CAS No.: 5755-62-4
M. Wt: 183.11 g/mol
InChI Key: FPCKRLDKFDUFLL-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-4-(2,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C5H11BrS and its molecular weight is 183.11 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • The compound is used in the synthesis of new heterocyclic compounds. For instance, Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and pyrazolo[1,5-a]pyrimidine derivatives, demonstrating its role in generating novel chemical structures (Hassan, Hafez, & Osman, 2014).

Cytotoxic Activity

  • Compounds synthesized from similar derivatives have been evaluated for their cytotoxic activity. In the study by Hassan et al. (2014), the synthesized products were tested for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating potential in cancer research (Hassan, Hafez, & Osman, 2014).

Structural Analysis

  • Sarojini et al. (2015) analyzed the structural aspects of similar sulfanylidene-1,2,3,4-tetrahydropyrimidine derivatives, highlighting the importance of structural studies in understanding the properties of these compounds (Sarojini, Yathirajan, Hosten, Betz, & Glidewell, 2015).

Antifungal and Antimicrobial Applications

  • Some derivatives have been explored for their antifungal and antimicrobial activities. For example, the study by Nigam et al. (1981) synthesized and tested compounds for their activity against various micro-organisms, suggesting potential pharmaceutical applications (Nigam, Saharia, & Sharma, 1981).

Nonlinear Optical Analysis

Future Directions

Given the interesting structure of this compound, future research could explore its synthesis, properties, and potential applications. This could include studies to determine its physical and chemical properties, investigations into its reactivity and potential uses, and assessments of its safety and toxicity .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-4-(2,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxamide involves the condensation of 4-methoxyaniline with ethyl acetoacetate to form 4-methoxyphenyl-3-oxobutanoic acid ethyl ester. This intermediate is then reacted with thiourea and 2,4,5-trimethoxybenzaldehyde to form the desired product.", "Starting Materials": [ "4-methoxyaniline", "ethyl acetoacetate", "thiourea", "2,4,5-trimethoxybenzaldehyde" ], "Reaction": [ "Step 1: Condensation of 4-methoxyaniline with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 4-methoxyphenyl-3-oxobutanoic acid ethyl ester.", "Step 2: Reaction of 4-methoxyphenyl-3-oxobutanoic acid ethyl ester with thiourea in the presence of a catalyst such as piperidine to form 4-methoxyphenyl-3-thioxobutanoic acid ethyl ester.", "Step 3: Reaction of 4-methoxyphenyl-3-thioxobutanoic acid ethyl ester with 2,4,5-trimethoxybenzaldehyde in the presence of a base such as potassium carbonate to form N-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-4-(2,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylic acid ethyl ester.", "Step 4: Hydrolysis of N-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-4-(2,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylic acid ethyl ester with a strong acid such as hydrochloric acid to form the desired product, N-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-4-(2,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxamide." ] }

CAS No.

5755-62-4

Molecular Formula

C5H11BrS

Molecular Weight

183.11 g/mol

IUPAC Name

2-(2-bromoethylsulfanyl)propane

InChI

InChI=1S/C5H11BrS/c1-5(2)7-4-3-6/h5H,3-4H2,1-2H3

InChI Key

FPCKRLDKFDUFLL-UHFFFAOYSA-N

SMILES

CC1=C(C(NC(=S)N1)C2=CC(=C(C=C2OC)OC)OC)C(=O)NC3=CC=C(C=C3)OC

Canonical SMILES

CC(C)SCCBr

Origin of Product

United States

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